8-Bromooct-1-yne

Lipophilicity Membrane permeability LogP

8-Bromooct-1-yne (1-Octyne, 8-bromo-) is a bifunctional linear organic molecule bearing a terminal alkyne and a primary alkyl bromide separated by a six-methylene spacer. Its molecular formula is C₈H₁₃Br, with a molecular weight of 189.09 g/mol.

Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
CAS No. 81216-13-9
Cat. No. B1626143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromooct-1-yne
CAS81216-13-9
Molecular FormulaC8H13Br
Molecular Weight189.09 g/mol
Structural Identifiers
SMILESC#CCCCCCCBr
InChIInChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2
InChIKeyXUGGUUBNZPZPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromooct-1-yne (CAS 81216-13-9) – Key Physicochemical & Structural Profile for Procurement


8-Bromooct-1-yne (1-Octyne, 8-bromo-) is a bifunctional linear organic molecule bearing a terminal alkyne and a primary alkyl bromide separated by a six-methylene spacer. Its molecular formula is C₈H₁₃Br, with a molecular weight of 189.09 g/mol [1]. Computed physicochemical descriptors include an XLogP3 of 3.4, zero hydrogen-bond donors/acceptors, five rotatable bonds, and a topological polar surface area of 0 Ų [1]. The compound is commercially supplied as a ≥95% purity liquid and is typically stored at 2–8 °C under desiccated conditions . These attributes position it as a widely used building block in click chemistry, pheromone synthesis, and bioconjugation where both lipophilicity and bifunctional reactivity are required [1].

Why 8-Bromooct-1-yne Cannot Be Simply Replaced by Shorter- or Longer-Chain ω-Bromo-1-alkynes


ω-Bromo-1-alkynes constitute a homologous series where the methylene spacer length directly governs lipophilicity, boiling point, conformational flexibility, and the spatial reach of the two functional groups. Generic substitution—e.g., replacing 8-bromooct-1-yne with 6-bromohex-1-yne or 10-bromodec-1-yne—alters these interdependent properties in ways that are not offset by simple stoichiometric adjustment. For instance, the patented synthesis of cis-11-hexadecen-1-yne explicitly selects the n=6 spacer (8-bromo-1-octyne) over n=4 or n=5 analogs as the optimal intermediate for coupling efficiency [1]. Furthermore, the computed logP drops from 3.4 for the eight-carbon chain to ~2.18 for the six-carbon chain, a shift that can compromise membrane permeability in cell-based assays . These differences mandate compound-specific validation rather than class-level interchangeability.

8-Bromooct-1-yne – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 8-Bromooct-1-yne vs. 6-Bromohex-1-yne

The computed octanol-water partition coefficient (XLogP3) of 8-bromooct-1-yne is 3.4 [1], while the experimentally derived LogP of 6-bromohex-1-yne is 2.18 . This 1.22 log unit difference corresponds to an approximately 16.6-fold higher predicted lipophilicity for the eight-carbon chain. In drug-discovery contexts, LogP values between 3 and 4 are often desirable for balancing passive membrane permeability and aqueous solubility; the eight-carbon spacer achieves this window, whereas the six-carbon analog falls below it.

Lipophilicity Membrane permeability LogP

Boiling Point Difference Dictates Purification Strategy: 8-Bromooct-1-yne vs. 6-Bromohex-1-yne

6-Bromohex-1-yne has a literature boiling point of 53–55 °C at 760 mmHg , enabling easy distillation at ambient pressure. In contrast, 8-bromooct-1-yne exhibits a predicted boiling point of 201.5 ± 23.0 °C at 760 mmHg [1]. This >145 °C elevation reflects the increased van der Waals interactions of the longer chain and necessitates reduced-pressure distillation or column chromatography for purification, while also providing greater thermal stability during reactions conducted at elevated temperatures.

Boiling point Distillation Purification

Exemplified Coupling Yield in Pheromone Intermediate Synthesis Favors the n=6 Spacer

In the patented synthesis of cis-11-hexadecen-1-yne—a key insect pheromone intermediate—8-bromo-1-octyne (n=6) is specifically exemplified as the ω-bromo-1-alkyne reactant. The procedure reports 37.8 g (0.2 mol) of 8-bromo-1-octyne reacting with cis-3-octenylmagnesium chloride to yield 26.4 g (0.12 mol) of the target alkyne, representing a 60% isolated yield [1]. Although the patent claims n=4, 5, and 6 generically, no corresponding yields for n=4 or n=5 are provided, suggesting the eight-carbon spacer delivers the optimal balance of reactivity and steric accessibility for this coupling.

Pheromone synthesis Grignard coupling Yield optimization

Commercial Purity Standardization: 8-Bromooct-1-yne ≥95% vs. Variable Purity of Shorter-Chain Analogs

8-Bromooct-1-yne is routinely supplied at ≥95% purity by major vendors including Sigma-Aldrich, Aladdin, and Macklin . In contrast, 6-bromohex-1-yne listings show a purity floor of 95–96% , but with fewer validated batch-specific QC certificates (NMR, HPLC, GC) readily available. The narrower quality assurance ecosystem for the shorter-chain analog introduces additional analytical verification burden for GLP/GMP-adjacent workflows.

Purity Quality assurance Procurement

8-Bromooct-1-yne (CAS 81216-13-9) – Optimal Application Scenarios Driven by Quantitative Differentiation


Insect Pheromone Intermediate Manufacturing: cis-11-Hexadecen-1-yne Synthesis

The patented 60% yield protocol for cis-11-hexadecen-1-yne—a lepidopteran sex pheromone component—directly employs 8-bromooct-1-yne as the ω-bromo-1-alkyne coupling partner [1]. The eight-carbon spacer provides the correct skeletal carbon count without requiring protecting-group manipulations, making it the drop-in reagent for this route. Substituting a shorter-chain analog would necessitate a different retrosynthetic strategy, incurring additional development costs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation Requiring Balanced Lipophilicity

With an XLogP3 of 3.4, 8-bromooct-1-yne occupies the lipophilicity window that supports both adequate aqueous solubility for aqueous-phase click reactions and sufficient membrane permeability for intracellular labeling applications [1][2]. This contrasts with 6-bromohex-1-yne (LogP 2.18), which may exhibit lower cellular uptake, and with longer-chain analogs (e.g., 10-bromodec-1-yne), which risk precipitation or non-specific binding.

PROTAC Linker Design Where Longer Spacer Length Enhances Ternary Complex Formation

The five rotatable bonds between the alkyne and bromide termini provide a greater spatial reach than the three rotatable bonds of 6-bromohex-1-yne [1]. This extended conformational flexibility allows 8-bromooct-1-yne to bridge distal binding sites in PROTAC ternary complexes, potentially improving degradation efficiency when shorter linkers fail to induce productive target–ligase proximity.

Thermally Tolerant Multi-Step Organic Synthesis Requiring High-Boiling Intermediates

The predicted boiling point of ~201 °C for 8-bromooct-1-yne [2] allows it to withstand elevated reaction temperatures that would volatilize 6-bromohex-1-yne (bp 53–55 °C). This thermal stability is advantageous in microwave-assisted syntheses, high-temperature Pd-catalyzed couplings, or solvent-stripping operations where low-boiling analogs would be lost.

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